molecular formula C13H10Br2O2 B14498303 2,6-Dibromo-4-benzylresorcinol CAS No. 63992-59-6

2,6-Dibromo-4-benzylresorcinol

Cat. No.: B14498303
CAS No.: 63992-59-6
M. Wt: 358.02 g/mol
InChI Key: RDTWEWXCMORDTJ-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-benzylresorcinol is an organic compound that belongs to the class of brominated resorcinols It is characterized by the presence of two bromine atoms at the 2 and 6 positions, a benzyl group at the 4 position, and hydroxyl groups at the 1 and 3 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-benzylresorcinol typically involves the bromination of 4-benzylresorcinol. One common method is the use of bromine in an organic solvent under controlled conditions. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve a more scalable and environmentally friendly approach. For example, a green process has been developed for the preparation of similar compounds using bromide-bromate salts in an aqueous acidic medium at ambient conditions . This method minimizes the use of organic solvents and reduces the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-benzylresorcinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding debrominated compound.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or zinc in acetic acid are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to substitute the bromine atoms.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Debrominated resorcinol derivatives.

    Substitution: Various substituted resorcinol derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dibromo-4-benzylresorcinol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-benzylresorcinol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and hydroxyl groups play a crucial role in its binding affinity and reactivity. For example, it can inhibit peroxidases in the thyroid and block the synthesis of thyroid hormones . The benzyl group may also contribute to its hydrophobic interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine atoms and a benzyl group, which confer distinct chemical properties and reactivity

Properties

CAS No.

63992-59-6

Molecular Formula

C13H10Br2O2

Molecular Weight

358.02 g/mol

IUPAC Name

4-benzyl-2,6-dibromobenzene-1,3-diol

InChI

InChI=1S/C13H10Br2O2/c14-10-7-9(12(16)11(15)13(10)17)6-8-4-2-1-3-5-8/h1-5,7,16-17H,6H2

InChI Key

RDTWEWXCMORDTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=C2O)Br)O)Br

Origin of Product

United States

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